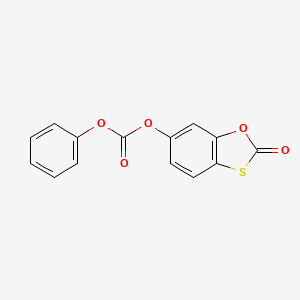
2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate is a chemical compound with a unique structure that combines a benzoxathiol ring with a phenyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate typically involves the reaction of 2-oxo-1,3-benzoxathiol with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate involves its interaction with molecular targets such as enzymes or receptors. For example, as a quorum sensing inhibitor, it binds to bacterial receptors, preventing the bacteria from communicating and coordinating their activities . This disruption can reduce the formation of biofilms and the production of toxins.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and applications.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: These compounds share a benzothiazole core and have been studied for their antimicrobial properties.
Uniqueness
2-Oxo-1,3-benzoxathiol-6-yl phenyl carbonate is unique due to its specific combination of a benzoxathiol ring and a phenyl carbonate group
Properties
Molecular Formula |
C14H8O5S |
|---|---|
Molecular Weight |
288.28 g/mol |
IUPAC Name |
(2-oxo-1,3-benzoxathiol-6-yl) phenyl carbonate |
InChI |
InChI=1S/C14H8O5S/c15-13(17-9-4-2-1-3-5-9)18-10-6-7-12-11(8-10)19-14(16)20-12/h1-8H |
InChI Key |
LHEHTMRBRKLMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11705422.png)
![2-Phenyl-3-[4-(3-phenylquinoxalin-2-yl)phenyl]quinoxaline](/img/structure/B11705429.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705437.png)
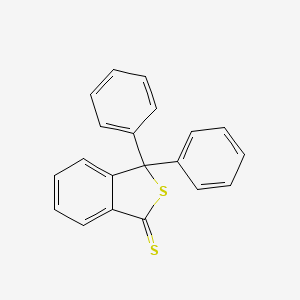
![[[(E)-[5-[(carbamothioylhydrazinylidene)methyl]-3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene]methyl]amino]thiourea](/img/structure/B11705454.png)
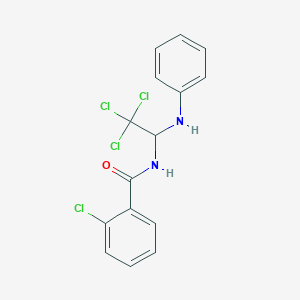
![4-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11705466.png)

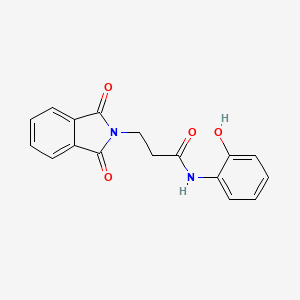
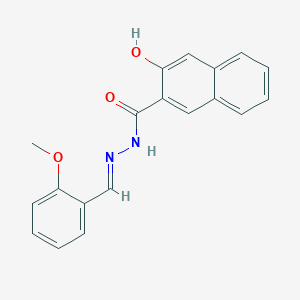
![Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,16(or2,17)-bis(1,1-dimethylethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydro-](/img/structure/B11705497.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705503.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705510.png)
